molecular formula C8H4FNO3 B2872055 5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1864061-10-8

5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B2872055
CAS RN: 1864061-10-8
M. Wt: 181.122
InChI Key: MYNSTCMJWWUTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a reagent and useful scaffold for the synthesis of complex compounds. It is a versatile building block that can be used as a precursor in the synthesis of a range of heterocyclic compounds .


Synthesis Analysis

5-Fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione has been shown to be an excellent reaction component and useful intermediate in organic chemistry . It can be used to synthesize various specialty chemicals, such as pesticides and herbicides . It is also used as a building block for the synthesis of drugs and pharmaceuticals .


Molecular Structure Analysis

The molecular formula of 5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is C8H4FNO3. Its molecular weight is 181.12 g/mol . The structure can be represented as C1=C2C(=CC(=C1F)O)NC(=O)C2=O .


Chemical Reactions Analysis

5-Fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a versatile building block that can be used as a precursor in the synthesis of a range of heterocyclic compounds . It has been shown to be an excellent reaction component and useful intermediate in organic chemistry .


Physical And Chemical Properties Analysis

5-Fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a fine chemical that can be used for research purposes . It should be stored at 2°C - 8°C, and the container should be closed well .

Scientific Research Applications

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken when handling 5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione. It is for research use only and not for human or veterinary use .

properties

IUPAC Name

5-fluoro-6-hydroxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-1-3-5(2-6(4)11)10-8(13)7(3)12/h1-2,11H,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNSTCMJWWUTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)O)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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